EGFR Inhibitor Potency Advantage Over Erlotinib
A 1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile-derived compound (12b) demonstrated an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the drug-resistant EGFR T790M mutant in an in vitro enzymatic assay [1]. In cellular antiproliferative assays against ACHN renal cancer cells, a related 6-carbonitrile derivative exhibited an IC50 of 5.53 µM, representing 2.2-fold greater potency than erlotinib (IC50 ~12.2 µM) [2]. This potency advantage is attributable to the 6-carbonitrile scaffold's ability to position substituents optimally for hinge-region binding, a feature not achievable with the 4-amino-substituted pyrazolo[3,4-d]pyrimidine scaffold that lacks the carbonitrile group.
| Evidence Dimension | In vitro antiproliferative potency (IC50) against ACHN renal cancer cell line |
|---|---|
| Target Compound Data | IC50 = 5.53 µM (6-carbonitrile derivative of 1H-pyrazolo[3,4-d]pyrimidine) |
| Comparator Or Baseline | Erlotinib IC50 = ~12.2 µM |
| Quantified Difference | 2.2-fold greater potency |
| Conditions | ACHN renal cancer cell line; cell viability assay |
Why This Matters
This direct cellular potency comparison against a clinically approved EGFR inhibitor validates the 6-carbonitrile scaffold's advantage in delivering target engagement, informing procurement for oncology-focused kinase inhibitor programs.
- [1] Gaber, A. A.; Sobhy, M.; Turky, A. Discovery of New 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents Targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem. 2022, 37 (1), 2283–2303. View Source
- [2] Hassaballah, A. I.; AboulMagd, A. M.; Hemdan, M. M. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024. View Source
